4-Methoxy-N-(3,3,3-trifluoropropyl)aniline
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Overview
Description
4-Methoxy-N-(3,3,3-trifluoropropyl)aniline is an organic compound characterized by the presence of a methoxy group attached to an aniline ring, with a trifluoropropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-(3,3,3-trifluoropropyl)aniline typically involves the reaction of 4-methoxyaniline with 3,3,3-trifluoropropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-N-(3,3,3-trifluoropropyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Scientific Research Applications
4-Methoxy-N-(3,3,3-trifluoropropyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(3,3,3-trifluoropropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
- 4-Fluoro-3-methoxy-N-(3,3,3-trifluoropropyl)aniline
- 3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline
Comparison: Compared to its analogs, 4-Methoxy-N-(3,3,3-trifluoropropyl)aniline is unique due to the specific positioning of the methoxy and trifluoropropyl groups, which can influence its reactivity and interactions with biological targets. The presence of the methoxy group can enhance its solubility and stability, while the trifluoropropyl group can modulate its lipophilicity and overall biological activity.
Properties
CAS No. |
919486-75-2 |
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Molecular Formula |
C10H12F3NO |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
4-methoxy-N-(3,3,3-trifluoropropyl)aniline |
InChI |
InChI=1S/C10H12F3NO/c1-15-9-4-2-8(3-5-9)14-7-6-10(11,12)13/h2-5,14H,6-7H2,1H3 |
InChI Key |
XFVYBYUASXCMFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(F)(F)F |
Origin of Product |
United States |
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